

Comparative Ecotoxicity of Nicosulfuron on Diverse Aquatic Organisms: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Nicosulfuron				
Cat. No.:	B1678754	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ecotoxicological effects of the herbicide **nicosulfuron** on a range of non-target aquatic organisms. The information presented is collated from various scientific studies and regulatory documents to support environmental risk assessments and further research. All quantitative data is summarized for clear comparison, and detailed methodologies for key experiments are provided.

Ecotoxicity Data Summary

Nicosulfuron exhibits varying degrees of toxicity across different trophic levels in aquatic ecosystems. The following table summarizes the acute and chronic toxicity endpoints for several species of fish, invertebrates, algae, and aquatic plants. Generally, **nicosulfuron** is considered to be of low toxicity to fish and aquatic invertebrates on an acute basis but can be highly toxic to some aquatic plants, particularly Lemna gibba.[1][2]

Organism Type	Species	Endpoint	Duration	Value (mg/L)	Reference
Fish	Oncorhynchu s mykiss (Rainbow Trout)	LC50	96 hours	65.7 - 83.5	[3]
LC50	96 hours	>1000	[4]		
NOEC	28 days	10	[5]	-	
Lepomis macrochirus (Bluegill Sunfish)	LC50	96 hours	>100	[3]	
LC50	96 hours	>1000	[4]		-
Cyprinus carpio (Common Carp)	LC50	96 hours	>105	[3]	
Invertebrate	Daphnia magna (Water Flea)	EC50 (Immobilisatio n)	48 hours	82.3 (formulation)	[5]
EC50 (Immobilisatio n)	48 hours	>1000	[1]		
NOEC	21 days	5.2	[5][6]	_	
Chironomus riparius (Midge)	LC50 (Immobilisatio n)	48 hours	>200	[3]	
Algae	Pseudokirchn eriella subcapitata	EC50	72 hours	>6.4	[2]

NOEC (Growth Rate)	72 hours	7.5	[3]		
Oscillatoria limnetica	EC50	11 days	0.4	[3]	
Anabaena flos-aquae	NOEC (Growth Rate)	72 hours	3.2	[3]	
Aquatic Plant	Lemna gibba (Duckweed)	EC50 (Growth Rate)	7 days	0.0023	[3]
NOEC (Growth Rate)	7 days	0.000087	[3]		

Experimental Protocols

The ecotoxicity data presented in this guide are primarily derived from standardized tests conducted according to the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These protocols ensure the reliability and comparability of results across different studies.

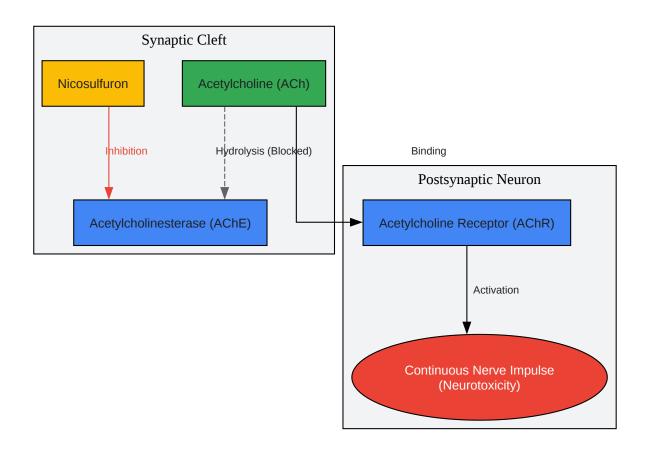
This test evaluates the acute lethal toxicity of a substance to fish.

- Test Organism: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) and Zebra Fish (Danio rerio).
- Exposure Duration: 96 hours.
- Test Conditions: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system.
- Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

• Endpoint: The primary endpoint is the median lethal concentration (LC50), which is the concentration of the substance that is lethal to 50% of the test fish over the 96-hour period.

This test assesses the acute toxicity of a substance to aquatic invertebrates, specifically Daphnia magna.

- Test Organism: Daphnia magna, less than 24 hours old.
- Exposure Duration: 48 hours.
- Test Conditions: Daphnids are exposed to a series of concentrations of the test substance in a static system.
- Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.
 Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
- Endpoint: The primary endpoint is the median effective concentration (EC50), which is the concentration of the substance that immobilizes 50% of the daphnids within 48 hours.


This test determines the effect of a substance on the growth of freshwater microalgae.

- Test Organism: Commonly used species include Pseudokirchneriella subcapitata.
- Exposure Duration: 72 hours.
- Test Conditions: Exponentially growing algal cultures are exposed to various concentrations
 of the test substance in a nutrient-rich medium under continuous light.
- Observations: Algal growth is measured at least every 24 hours, typically by cell counts or spectrophotometry.
- Endpoint: The primary endpoint is the inhibition of growth, expressed as the EC50, which is
 the concentration that causes a 50% reduction in either the growth rate or the yield of the
 algae compared to a control.

Signaling Pathway: Acetylcholinesterase Inhibition

While **nicosulfuron**'s primary mode of action in target plants is the inhibition of acetolactate synthase (ALS), studies on non-target aquatic organisms have indicated other mechanisms of toxicity. One such mechanism is the inhibition of acetylcholinesterase (AChE), a key enzyme in the nervous system of animals.[3] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in neurotoxicity.

Click to download full resolution via product page

Caption: Nicosulfuron-induced acetylcholinesterase (AChE) inhibition pathway.

The diagram above illustrates the proposed mechanism of **nicosulfuron**-induced neurotoxicity in aquatic organisms. **Nicosulfuron** inhibits the activity of AChE in the synaptic cleft. This blockage prevents the normal breakdown of the neurotransmitter acetylcholine (ACh). The resulting accumulation of ACh leads to continuous stimulation of acetylcholine receptors

(AChR) on the postsynaptic neuron, causing a sustained nerve impulse and ultimately leading to neurotoxic effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 3. Effects of carbofuran, diuron, and nicosulfuron on acetylcholinesterase activity in goldfish (Carassius auratus) PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. EXTOXNET PIP NICOSULFURON [extoxnet.orst.edu]
- To cite this document: BenchChem. [Comparative Ecotoxicity of Nicosulfuron on Diverse Aquatic Organisms: A Comprehensive Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678754#comparative-ecotoxicity-of-nicosulfuron-on-different-aquatic-organisms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com